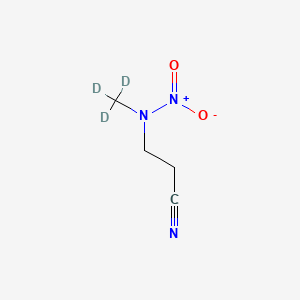

3-(Methyl-D3-nitrosoamino)propionitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H7N3O2 |

|---|---|

Molecular Weight |

132.14 g/mol |

IUPAC Name |

N-(2-cyanoethyl)-N-(trideuteriomethyl)nitramide |

InChI |

InChI=1S/C4H7N3O2/c1-6(7(8)9)4-2-3-5/h2,4H2,1H3/i1D3 |

InChI Key |

TWLHCQNVAAINGX-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCC#N)[N+](=O)[O-] |

Canonical SMILES |

CN(CCC#N)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Strategies and Analytical Verification for 3 Methyl D3 Nitrosoamino Propionitrile

Methodologies for Deuterium (B1214612) Incorporation at the Methyl Group

The primary strategy for introducing the deuterium-labeled methyl group involves a two-step synthetic sequence starting from a suitable precursor. A common method begins with the synthesis of deuterated methylamine (B109427) (CD₃NH₂) or its salts. mdpi.comtheclinivex.com

One approach to synthesizing deuterated methylamine involves the use of deuterated starting materials. For instance, deuterated nitromethane (B149229) can be reduced to deuterated methylamine. mdpi.com Another method employs the reaction of a protected benzylamine (B48309) with a deuterated methylating agent, such as deuterated methyl tosylate (TsOCD₃), followed by deprotection to yield the desired deuterated methylamine. simsonpharma.com

Once deuterated methylamine hydrochloride is obtained, it can be reacted with acrylonitrile (B1666552) (CH₂=CHCN) in a Michael addition reaction to yield 3-(Methyl-D3-amino)propionitrile. This intermediate, a secondary amine, is the direct precursor for the final nitrosation step. This precursor is also commercially available from various suppliers. medchemexpress.comveeprho.com

The subsequent and final step in the synthesis is the nitrosation of the secondary amine, 3-(Methyl-D3-amino)propionitrile. This is a well-established reaction in organic chemistry. chemicalbook.com The most common method for N-nitrosation of secondary amines involves the use of sodium nitrite (B80452) (NaNO₂) in an acidic medium, typically with hydrochloric acid or sulfuric acid, at cold temperatures. chemicalbook.com The acid protonates the nitrite to form nitrous acid (HNO₂), which then generates the nitrosonium ion (NO⁺), the active electrophile that reacts with the secondary amine to form the N-nitroso derivative. chemicalbook.com The reaction is carefully controlled to prevent side reactions and ensure a high yield of the desired product.

Synthesis of deuterated methylamine or its salt.

Reaction of deuterated methylamine with acrylonitrile to form 3-(Methyl-D3-amino)propionitrile.

Nitrosation of 3-(Methyl-D3-amino)propionitrile using sodium nitrite in an acidic environment to yield 3-(Methyl-D3-nitrosoamino)propionitrile.

Spectroscopic and Chromatographic Methods for Structural Integrity and Purity Assessment

To confirm the identity, purity, and isotopic enrichment of the synthesized this compound, a combination of spectroscopic and chromatographic techniques is employed. As a highly characterized reference material, its purity is critical for its intended use.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is a key tool for structural verification. For this compound, the characteristic signal for the methyl protons, which would typically appear as a singlet in the non-deuterated compound, will be absent due to the deuterium substitution. The spectrum will, however, show signals corresponding to the two methylene (B1212753) groups (-CH₂CH₂CN). Based on the structure of similar propionitrile (B127096) derivatives, these would likely appear as triplets. lgcstandards.com

¹³C NMR: The carbon-13 NMR spectrum will show signals for all four carbon atoms in the molecule. The signal for the deuterated methyl carbon (CD₃) will appear as a multiplet due to coupling with deuterium, and its chemical shift will be slightly different from a non-deuterated methyl group.

Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight and the isotopic incorporation. The nominal molecular weight of this compound is 116.14 g/mol . High-resolution mass spectrometry (HRMS) can provide the accurate mass, further confirming the elemental composition. A key fragmentation pathway for N-nitrosamines in mass spectrometry is the loss of the nitroso group (•NO), which corresponds to a neutral loss of 30 Da.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the compound. A reversed-phase HPLC method, often coupled with a UV detector, can separate the target compound from any starting materials or byproducts. The purity is determined by the percentage of the main peak area relative to the total peak area in the chromatogram. Various stationary phases, such as C18, are commonly used for the analysis of nitrosamines.

Enzymatic Biotransformation and Metabolic Pathways of 3 Methyl D3 Nitrosoamino Propionitrile

Alpha-Hydroxylation as the Initial Bioactivation Step

The primary and requisite step for the metabolic activation of many N-nitrosamines is the enzymatic hydroxylation of the carbon atom immediately adjacent (the α-position) to the N-nitroso group. nih.gov This oxidative reaction transforms the relatively stable parent compound into a highly reactive species.

The bioactivation of N-nitrosamines is predominantly catalyzed by the superfamily of heme-thiolate enzymes known as Cytochrome P450 (CYP). umn.edumdpi.com These enzymes are responsible for the oxidative metabolism of a vast array of xenobiotics, including drugs and carcinogens. mdpi.com While direct studies on 3-(Methyl-D3-nitrosoamino)propionitrile are limited, extensive research on analogous compounds such as N-Nitrosodimethylamine (NDMA) and the tobacco-specific nitrosamine (B1359907) 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK) provides significant insight.

Research has shown that specific CYP isoforms are particularly efficient at catalyzing nitrosamine metabolism. For instance, the ethanol-inducible CYP2E1 is highly effective in the demethylation of NDMA. nih.gov Similarly, CYP1A2 and CYP2E1 have been identified as the primary enzymes in human liver microsomes responsible for the metabolic activation of NNK. nih.gov Given the structural similarities, it is projected that these same isoforms, namely CYP2E1 and CYP1A2, play a central role in the α-hydroxylation of the methyl group of this compound.

The process of bioactivation begins with the CYP-mediated α-hydroxylation of the methyl group, which, in this case, is a trideuteromethyl group. This reaction forms an unstable α-hydroxy-N-nitrosamine intermediate. Following the mechanism established for similar nitrosamines, this intermediate, α-(hydroxy-D2-methyl-D-nitrosoamino)propionitrile, is not isolated but spontaneously decomposes. nih.gov This decomposition involves the cleavage of the carbon-nitrogen bond, leading to the release of deuterated formaldehyde (B43269) (D₂CO) and the formation of a highly electrophilic diazohydroxide species. This species, in turn, can generate a potent alkylating agent, the methyldiazonium ion, which is capable of forming covalent adducts with cellular macromolecules like DNA. cymitquimica.com The formation of these DNA adducts is widely considered a key event in the initiation of carcinogenesis by N-nitrosamines. umn.edu

Deuterium (B1214612) Kinetic Isotope Effects on Metabolic Rates and Pathway Partitioning

The substitution of hydrogen with its heavier isotope, deuterium, at a site of metabolic attack can significantly alter the rate of reaction. This phenomenon, known as the deuterium kinetic isotope effect (KIE), arises because the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy, making it stronger and more difficult to break than a corresponding carbon-hydrogen (C-H) bond. taylorandfrancis.comwikipedia.org

The demethylation of this compound is initiated by the α-hydroxylation of the deuterated methyl group. Since the cleavage of a C-D bond is the rate-determining step in this bioactivation pathway, a primary kinetic isotope effect is expected. taylorandfrancis.com This effect leads to a substantially slower rate of demethylation for the D3-analog compared to its non-deuterated counterpart, 3-(Methylnitrosoamino)propionitrile (MNPN). The slowing of this primary metabolic pathway can lead to reduced formation of the ultimate carcinogenic alkylating agent and potentially alter the compound's biological profile.

Denitrosation, the enzymatic removal of the nitroso group, represents an alternative metabolic pathway for nitrosamines that is generally considered a detoxification route. nih.gov The deuteration of the methyl group does not directly involve the bonds broken during denitrosation. However, the kinetic isotope effect can indirectly influence this pathway through a process known as metabolic switching. taylorandfrancis.com By significantly slowing the primary demethylation (bioactivation) pathway, the metabolic burden may shift towards alternative routes. Consequently, a greater proportion of this compound may undergo denitrosation compared to the non-deuterated compound, effectively increasing the ratio of detoxification to activation.

The kinetic isotope effect can be quantitatively assessed by comparing the enzymatic kinetic parameters for the deuterated and non-deuterated substrates. The key metric is the intrinsic clearance (Vmax/Km), which reflects the efficiency of the enzyme's metabolism at low substrate concentrations. For reactions involving C-H bond cleavage as the rate-limiting step, the ratio of clearance for the light (H) versus the heavy (D) isotopologue (kH/kD) is typically greater than 1.

While specific kinetic data for this compound is not available in the cited literature, studies on other deuterated drugs provide a quantitative framework. For example, the N-demethylation of other compounds has shown kH/kD values of approximately 2 or higher. This indicates that the intrinsic clearance of the non-deuterated compound can be at least twice that of its deuterated analog.

The table below illustrates a hypothetical comparison based on typical KIE values observed for CYP-mediated N-demethylation.

| Compound | Substrate | Vmax (nmol/min/nmol CYP) | Km (µM) | Intrinsic Clearance (Vmax/Km) | KIE (kH/kD) |

| A | 3-(Methylnitrosoamino)propionitrile (MNPN) | 8.0 | 100 | 0.080 | 2.0 |

| B | This compound | 4.5 | 112 | 0.040 |

Note: Data are hypothetical and for illustrative purposes to demonstrate the principle of the kinetic isotope effect.

Formation and Fate of Primary and Secondary Metabolites

The metabolic activation of this compound is primarily initiated by the cytochrome P450 (CYP) family of enzymes through a process known as α-hydroxylation. nih.govresearchgate.net This enzymatic oxidation can occur at two principal sites: the trideuterated methyl group and the α-methylene carbon atom of the propionitrile (B127096) side chain. The resulting α-hydroxynitrosamines are highly unstable and undergo spontaneous decomposition to form reactive intermediates and subsequently more stable secondary metabolites. nih.govresearchgate.net

Metabolism Initiated by α-Hydroxylation of the Methyl-D3 Group:

Enzymatic hydroxylation of the deuterated methyl group results in the formation of α-hydroxy-3-(methyl-D3-nitrosoamino)propionitrile. This primary metabolite is transient and rapidly breaks down to yield D3-formaldehyde and 2-cyanoethyldiazohydroxide. nih.govnih.gov

Fate of D3-Formaldehyde: The deuterated formaldehyde is expected to be quickly oxidized to deuterated formic acid, which can then be further metabolized to carbon dioxide. nih.govconicet.gov.ar Formaldehyde itself is a reactive molecule capable of forming adducts with biomolecules. nih.govconicet.gov.ar

Fate of 2-Cyanoethyldiazohydroxide: This reactive intermediate is a potent alkylating agent. It can react with cellular nucleophiles, most significantly DNA, to form adducts. This process is a critical step in the initiation of carcinogenesis associated with many nitrosamines. The ultimate fate of the 2-cyanoethyl group from this intermediate can involve various metabolic transformations.

Metabolism Initiated by α-Hydroxylation of the Propionitrile Side Chain:

Alternatively, CYP-mediated α-hydroxylation can occur on the carbon atom adjacent to the nitroso group on the propionitrile chain. This leads to a different set of primary and secondary metabolites. The initial unstable α-hydroxynitrosamine decomposes to form 2-oxopropionitrile and methyl-D3-diazohydroxide.

Fate of 2-Oxopropionitrile: The metabolic pathway for this α-keto nitrile is not extensively documented in the context of nitrosamine metabolism. It may undergo further oxidation or reduction reactions.

Fate of Methyl-D3-diazohydroxide: This intermediate is a powerful methylating agent due to the deuterium label. It can transfer its methyl-D3 group to DNA, forming adducts such as 7-methyl-D3-guanine. This pathway is consistent with findings of methylated guanine (B1146940) adducts in tissues of rats administered the non-deuterated parent compound, MNPN. researchgate.net

Metabolism of the Propionitrile Moiety:

Independent of α-hydroxylation, the propionitrile group itself may be subject to metabolic transformation. Studies on related nitrile compounds have shown that they can be enzymatically hydrolyzed to the corresponding amide (propionamide) and subsequently to the carboxylic acid (propionic acid) and ammonia. nih.gov It is plausible that this compound could undergo similar hydrolytic pathways. Another potential metabolic route for the cyano group involves conjugation, such as through the mercapturic acid pathway, leading to the formation of N-acetylcysteine conjugates that are readily excreted in urine. mdpi.com

The various metabolic pathways of this compound are summarized in the following table:

| Initial Metabolic Event | Primary Metabolites (Unstable) | Secondary Metabolites & Reactive Intermediates | Potential Final Fate |

| α-Hydroxylation of Methyl-D3 Group | α-Hydroxy-3-(methyl-D3-nitrosoamino)propionitrile | D3-Formaldehyde, 2-Cyanoethyldiazohydroxide | D3-Formic Acid, CO2, DNA Adducts |

| α-Hydroxylation of Propionitrile Side Chain | α-Hydroxy-3-(methyl-D3-nitrosoamino)propionitrile | 2-Oxopropionitrile, Methyl-D3-diazohydroxide | Further oxidized/reduced products, DNA Adducts (7-methyl-D3-guanine) |

| Hydrolysis of Nitrile Group | - | 3-(Methyl-D3-nitrosoamino)propionamide | 3-(Methyl-D3-nitrosoamino)propionic acid, Ammonia |

| Conjugation | - | Mercapturic Acid Conjugates | Urinary Excretion |

| Metabolite | Formation Pathway | Known or Predicted Fate/Activity |

| α-Hydroxy-3-(methyl-D3-nitrosoamino)propionitrile | CYP-mediated α-hydroxylation | Unstable intermediate; spontaneously decomposes. |

| D3-Formaldehyde | Decomposition of α-hydroxymethylnitrosamine | Oxidized to D3-formic acid and CO2; can form adducts. nih.govconicet.gov.ar |

| 2-Cyanoethyldiazohydroxide | Decomposition of α-hydroxymethylnitrosamine | Reactive alkylating agent; forms DNA adducts. |

| 2-Oxopropionitrile | Decomposition of α-hydroxy(2-cyanoethyl)nitrosamine | Potential for further oxidation or reduction. |

| Methyl-D3-diazohydroxide | Decomposition of α-hydroxy(2-cyanoethyl)nitrosamine | Reactive methylating agent; forms DNA adducts like 7-methyl-D3-guanine. researchgate.net |

| 3-(Methyl-D3-nitrosoamino)propionamide | Hydrolysis of the nitrile group | May be further hydrolyzed to the corresponding carboxylic acid. nih.gov |

| 3-(Methyl-D3-nitrosoamino)propionic acid | Hydrolysis of the amide | A more polar metabolite likely targeted for excretion. |

| N-Acetylcysteine Conjugates | Glutathione conjugation of the cyano group followed by processing | Excreted in urine. mdpi.com |

Molecular Mechanisms of Dna Adduct Formation by 3 Methyl D3 Nitrosoamino Propionitrile Metabolites

Electrophilic Reactivity of Bioactivated Species with DNA Nucleophiles

The bioactivation of 3-(Methyl-D3-nitrosoamino)propionitrile proceeds via enzymatic α-hydroxylation, a critical step catalyzed by CYP450 monooxygenases. nih.gov This hydroxylation can occur at two primary locations: the trideuteromethyl (-CD3) group or the methylene (B1212753) (-CH2-) carbon adjacent to the nitroso group.

Hydroxylation of the Methyl-D3 Group : This pathway leads to the formation of an unstable α-hydroxy-nitrosamine, which spontaneously decomposes. This decomposition yields formaldehyde (B43269) and a deuterated methyldiazonium ion (CD3N2+). nih.govnih.gov

Hydroxylation of the Methylene Group : This alternative pathway results in the formation of 2-cyanoethyldiazohydroxide. nih.gov This intermediate is also unstable and generates a 2-cyanoethyldiazonium ion.

Both the deuterated methyldiazonium ion and the 2-cyanoethyldiazonium ion are potent electrophiles. nih.gov Their electrophilicity drives them to attack electron-rich, nucleophilic centers within the DNA structure, most notably the nitrogen and oxygen atoms of the purine (B94841) bases, adenine (B156593) and guanine (B1146940). nih.govnih.gov This covalent binding results in the formation of stable DNA adducts, which represent the initial lesions in the process of chemical carcinogenesis. nih.gov

Identification and Characterization of Specific DNA Adducts

Metabolic activation of this compound results in two distinct classes of DNA adducts: deuterated methyl adducts and cyanoethyl adducts.

The deuterated methyldiazonium ion (CD3N2+) generated from the α-hydroxylation of the methyl-d3 group is a powerful methylating agent. nih.gov Studies on the non-deuterated analogue, MNPN, have demonstrated its capacity to methylate DNA, forming adducts such as 7-methylguanine (B141273) and O⁶-methylguanine. scilit.com Consequently, the bioactivated D3-variant is expected to form the corresponding deuterated adducts: 7-(methyl-d3)guanine and O⁶-(methyl-d3)guanine. The formation of these methyl adducts is considered a significant pathway in the genotoxicity of many nitrosamines. medchemexpress.comnih.gov

The nucleophilic N7 and O⁶ positions of guanine are primary targets for the electrophilic species derived from this compound. scilit.com This leads to a dual pattern of adduction:

Deuterated Methylation : The deuterated methyldiazonium ion reacts to form O⁶-(methyl-d3)guanine and 7-(methyl-d3)guanine. scilit.com

Cyanoethylation : The 2-cyanoethyldiazonium ion, arising from the alternative metabolic pathway, reacts with the same positions on guanine. nih.gov This reaction produces 7-(2-cyanoethyl)guanine (B35090) and O⁶-(2-cyanoethyl)guanine, adducts that have been identified following exposure to the non-deuterated parent compound, MNPN. nih.govnih.gov

The formation of adducts at the O⁶ position of guanine is particularly significant from a toxicological standpoint, as these lesions are highly miscoding and can lead to G→A transition mutations during DNA replication if not repaired.

The substitution of hydrogen with deuterium (B1214612) on the methyl group introduces a kinetic isotope effect, which can alter the metabolic fate of the compound and the resulting DNA adduct profile. nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult to break. nih.gov

Since α-hydroxylation is the rate-limiting step in the metabolic activation of many nitrosamines, the increased strength of the C-D bond in the methyl-d3 group is expected to decrease the rate of its hydroxylation. nih.gov This has two primary consequences:

Shift in Metabolic Ratio : By slowing down the methyl hydroxylation pathway, the alternative pathway—hydroxylation at the adjacent methylene group—may become more prominent. This metabolic switching could lead to a relative increase in the proportion of cyanoethyl adducts [7-(2-cyanoethyl)guanine and O⁶-(2-cyanoethyl)guanine] compared to methyl-d3 adducts.

Therefore, the deuterium labeling directly influences the adduct spectrum by selectively suppressing one of the two competing bioactivation pathways.

Topographical and Structural Factors Influencing DNA Adduction

The distribution of DNA adducts is not random but is influenced by the local DNA structure and chromatin organization. Research on various DNA-damaging agents has shown that the higher-order structure of chromatin plays a significant role in DNA accessibility. Nucleosome core proteins can physically shield the DNA wrapped around them, leading to a lower frequency of adduct formation in these core regions. Conversely, the more exposed linker DNA regions between nucleosomes are often preferred targets for DNA-damaging agents. While larger molecules show a strong preference for these linker regions, smaller reactive species, such as the diazonium ions generated from nitrosamines, may have greater access to the DNA wrapped in the nucleosome core.

DNA Repair Pathways in the Context of Adduct Persistence

The persistence of DNA adducts, which is a critical determinant of their mutagenic potential, is governed by the cell's capacity for DNA repair. Different types of adducts are recognized and removed by distinct and specific repair pathways. nih.gov

Repair of Methyl Adducts : The O⁶-(methyl-d3)guanine adduct is a substrate for the DNA repair protein O⁶-methylguanine-DNA methyltransferase (MGMT). nih.gov MGMT directly transfers the methyl-d3 group from the guanine to one of its own cysteine residues, restoring the DNA in a single step but inactivating the protein molecule. The 7-(methyl-d3)guanine adduct is primarily removed through the base excision repair (BER) pathway, which is initiated by a specific DNA glycosylase that recognizes and excises the damaged base. nih.gov

Repair of Cyanoethyl Adducts : The 7-(2-cyanoethyl)guanine and O⁶-(2-cyanoethyl)guanine adducts are significantly bulkier than methyl adducts. Bulky lesions that distort the DNA helix are typically recognized and repaired by the nucleotide excision repair (NER) pathway. This complex pathway involves the removal of a short oligonucleotide patch containing the adduct, followed by DNA synthesis to fill the gap. Additionally, some exocyclic adducts can be repaired by AlkB family proteins, which catalyze oxidative demethylation. nih.gov

The ultimate biological effect of exposure to this compound depends on the balance between the rate of adduct formation and the efficiency of these cellular repair mechanisms.

Table 1: DNA Adducts Formed from the Metabolism of this compound This table is interactive. You can sort by clicking on the column headers.

| Adduct Name | Position of Adduction | Generating Electrophile | Probable Repair Pathway |

|---|---|---|---|

| O⁶-(methyl-d3)guanine | O⁶ of Guanine | Methyldiazonium-d3 ion | Direct Reversal (MGMT) |

| 7-(methyl-d3)guanine | N7 of Guanine | Methyldiazonium-d3 ion | Base Excision Repair (BER) |

| O⁶-(2-cyanoethyl)guanine | O⁶ of Guanine | 2-Cyanoethyldiazonium ion | Nucleotide Excision Repair (NER) |

| 7-(2-cyanoethyl)guanine | N7 of Guanine | 2-Cyanoethyldiazonium ion | Base Excision Repair (BER) |

Table 2: Chemical Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-(methylnitrosamino)propionitrile (MNPN) |

| 7-methylguanine |

| O⁶-methylguanine |

| 7-(methyl-d3)guanine |

| O⁶-(methyl-d3)guanine |

| 7-(2-cyanoethyl)guanine |

| O⁶-(2-cyanoethyl)guanine |

| Adenine |

| Guanine |

| Formaldehyde |

Mechanistic Elucidation of Genotoxicity and Mutagenicity Induced by 3 Methyl D3 Nitrosoamino Propionitrile

Relationship Between DNA Adduct Formation and Induction of Genetic Damage

The genotoxicity of 3-(Methyl-D3-nitrosoamino)propionitrile is intrinsically linked to its metabolic activation into reactive electrophilic species that covalently bind to DNA, forming DNA adducts. nih.gov This process is a hallmark of many N-nitrosamines and is considered a central event in their mechanism of carcinogenesis. nih.gov For MNPN, metabolic activation leads to the formation of a methyldiazonium ion, a potent methylating agent that attacks nucleophilic sites on DNA bases.

Research has demonstrated that MNPN has a significant capacity to methylate DNA. nih.gov The primary and most extensively studied DNA adducts resulting from exposure to MNPN are 7-methylguanine (B141273) (N7-MeG) and O⁶-methylguanine (O⁶-MeG). nih.gov Studies in F344 rats have shown that the formation of these methylated guanines occurs in various tissues, including the liver, esophagus, and nasal mucosa. nih.gov Notably, the highest concentrations of both N7-MeG and O⁶-MeG were detected in the nasal cavity, irrespective of the administration route, which correlates directly with the high incidence of malignant tumors observed in this tissue. nih.gov

While N7-MeG is the most abundant adduct formed, its contribution to mutagenesis is less direct. The positive charge on the imidazole (B134444) ring can destabilize the N-glycosidic bond, leading to depurination and the formation of an abasic (AP) site, which is itself a mutagenic lesion. In contrast, the O⁶-MeG adduct is highly miscoding. During DNA replication, its altered hydrogen-bonding properties cause it to pair preferentially with thymine (B56734) (T) instead of cytosine (C). If this lesion is not repaired before replication, it leads to a G:C to A:T transition mutation in the subsequent round of DNA synthesis. This specific type of mutation is a well-established consequence of exposure to methylating agents and is a critical link between the initial DNA adduct formation and the induction of permanent genetic damage.

Table 1: Primary DNA Adducts Formed by this compound Metabolism

| Adduct Name | Chemical Formula | Site of Alkylation | Genotoxic Consequence |

|---|---|---|---|

| 7-methylguanine | C₆H₇N₅O | N7 position of Guanine (B1146940) | Destabilizes glycosidic bond, can lead to depurination and AP sites. |

| O⁶-methylguanine | C₆H₇N₅O | O⁶ position of Guanine | Highly miscoding lesion, directly causes G:C to A:T transition mutations. |

Molecular Responses to DNA Lesions

The presence of DNA adducts such as O⁶-MeG triggers a complex network of cellular responses aimed at mitigating genetic damage. This network, known as the DNA Damage Response (DDR), involves signaling pathways that can arrest the cell cycle to allow time for repair or, if the damage is too extensive, induce programmed cell death (apoptosis). nih.gov

Activation of DNA Damage Response Signaling Pathways (e.g., p53 pathway)

The introduction of DNA lesions by this compound is a form of genotoxic stress that activates the DDR. nih.gov Central to this response is the tumor suppressor protein p53. In unstressed cells, p53 is kept at low levels through continuous degradation mediated by proteins like MDM2. nih.gov Following DNA damage, sensor proteins such as ataxia-telangiectasia mutated (ATM) and ataxia-telangiectasia and Rad3-related (ATR) are activated. nih.gov These kinases phosphorylate a variety of downstream targets, including p53.

Phosphorylation stabilizes and activates p53, allowing it to accumulate in the nucleus and function as a transcription factor. Activated p53 can halt the cell cycle by inducing the expression of genes like p21, a cyclin-dependent kinase inhibitor. nih.govnih.gov This cell cycle arrest prevents the replication of damaged DNA, providing an opportunity for cellular repair mechanisms to remove the adducts. If the DNA damage is severe and cannot be repaired, p53 can initiate apoptosis by upregulating pro-apoptotic genes, thereby eliminating the compromised cell and preventing the propagation of mutations. nih.gov While direct studies on MNPN's activation of the p53 pathway are not prevalent, this response is a fundamental reaction to the types of DNA adducts it generates.

Mechanisms of DNA Strand Break Induction

While this compound is primarily a methylating agent, its activity can lead to the induction of DNA strand breaks through several mechanisms, largely as a consequence of DNA repair processes. The formation of N7-methylguanine and N3-methyladenine adducts can weaken the N-glycosidic bond that links the base to the deoxyribose sugar backbone. This instability can result in spontaneous depurination, creating an apurinic/apyrimidinic (AP) site.

These AP sites are recognized and processed by the Base Excision Repair (BER) pathway. The process is initiated by an AP endonuclease, which cleaves the phosphodiester backbone immediately 5' to the AP site, creating a single-strand break (SSB). nih.gov This break is a necessary intermediate in the repair process, which continues with the insertion of the correct nucleotide and ligation to restore the integrity of the DNA strand. Furthermore, if replication forks encounter unrepaired adducts, the fork can stall or collapse, which can also lead to the formation of single- and double-strand breaks. nih.gov

Mutational Signatures Associated with this compound Exposure

Prolonged exposure to a mutagen can lead to a characteristic pattern of mutations within the genome, known as a mutational signature. biorxiv.orgresearchgate.net These signatures provide clues about the underlying mutagenic process.

Analysis of Base Substitutions and Frameshift Mutations

The primary mutagenic lesion from MNPN, O⁶-methylguanine, is a potent driver of a specific base substitution. Due to its ability to mispair with thymine during replication, O⁶-MeG directly leads to G:C to A:T transition mutations. This type of mutation is a hallmark of exposure to simple alkylating agents. For example, similar methylating agents like N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) are known to induce signatures characterized by a high proportion of T>C mutations (equivalent to G>A on the opposite strand). nih.gov While a unique, officially cataloged mutational signature for MNPN has not been defined, its chemical nature strongly implies a signature dominated by G:C to A:T transitions.

Table 2: Expected Mutational Signature Profile for this compound

| Primary Lesion | Mutational Consequence | Resulting Base Substitution |

|---|---|---|

| O⁶-methylguanine (O⁶-MeG) | Miscoding; pairs with Thymine (T) instead of Cytosine (C) | G:C → A:T Transition |

| Apurinic (AP) Site | Non-instructional; can lead to misincorporation by polymerases | Primarily Transversions (e.g., G:C → T:A) |

Role of Translesion Synthesis in Mutagenesis

When a replicative DNA polymerase encounters a DNA lesion that it cannot bypass, such as an O⁶-MeG adduct, the cell may employ specialized DNA polymerases in a process called translesion synthesis (TLS). nih.gov These TLS polymerases have more open active sites and are capable of replicating across damaged DNA templates, albeit often with lower fidelity. nih.gov

The choice of TLS polymerase can influence the mutational outcome. For O-alkylated bases, several TLS polymerases may be involved. For instance, studies on related O²-alkylthymidine adducts have shown that polymerase ζ (Pol ζ) is critical for bypass, while other polymerases like Pol η, Pol κ, or Pol ι may be responsible for inserting a nucleotide opposite the lesion. nih.gov The insertion is not always correct; for example, Pol ι has been implicated in incorporating dCMP opposite certain thymidine (B127349) adducts, leading to T→G mutations. nih.gov This demonstrates that while TLS is a tolerance mechanism to prevent replication fork collapse, it can be an inherently mutagenic process that contributes to the final mutational signature of a chemical like this compound.

Advanced Analytical Methodologies for Mechanistic Studies of 3 Methyl D3 Nitrosoamino Propionitrile

Mass Spectrometry-Based Approaches for Metabolite and Adduct Analysis

Mass spectrometry (MS), coupled with chromatographic separation, is a cornerstone for studying the metabolism and DNA binding of xenobiotics like MNPN. Its high sensitivity and specificity allow for the identification and quantification of minute amounts of metabolites and DNA adducts in complex biological matrices.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile metabolites of MNPN, chemical derivatization is typically required to increase their volatility for GC analysis. This often involves converting polar functional groups, such as hydroxyl or amino groups, into less polar silyl (B83357) or acyl derivatives.

In the context of MNPN, GC-MS can be employed to analyze metabolites resulting from the metabolic activation pathways. For instance, after appropriate derivatization, it would be possible to detect and quantify small molecules generated during the metabolic breakdown of MNPN. The mass spectrometer provides detailed structural information based on the fragmentation patterns of the derivatized analytes, aiding in their identification. The use of 3-(Methyl-D3-nitrosoamino)propionitrile as an internal standard in GC-MS analysis allows for precise quantification, as it co-elutes with the non-deuterated analyte and experiences similar ionization and fragmentation, with a predictable mass shift.

Table 1: Illustrative GC-MS Parameters for Nitrosamine (B1359907) Analysis

| Parameter | Setting |

|---|---|

| Gas Chromatograph | |

| Column | Typically a mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) |

| Injection Mode | Splitless or direct liquid injection |

| Carrier Gas | Helium |

| Temperature Program | Optimized for separation of target analytes |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI) |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high sensitivity and specificity |

Liquid chromatography-mass spectrometry (LC-MS) is exceptionally well-suited for the analysis of polar, non-volatile, and thermally labile compounds, such as DNA adducts and many polar metabolites of MNPN, without the need for derivatization. researchgate.net The coupling of high-performance liquid chromatography (HPLC) with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective method for the detection and quantification of DNA adducts. labrulez.com

Research has demonstrated that metabolic activation of MNPN leads to the formation of DNA adducts. Specifically, the cyanoethylation of DNA by MNPN in rats has been studied, leading to the identification of 7-(2-cyanoethyl)guanine (B35090) and O6-(2-cyanoethyl)deoxyguanosine. nih.gov These adducts were isolated by HPLC and characterized by their UV and mass spectra. nih.gov Furthermore, studies on other nitrosamines have shown that metabolic activation can lead to the formation of methylated DNA adducts, such as 7-methylguanine (B141273) and O6-methylguanine, which can also be quantified by LC-MS/MS. nih.gov The use of this compound as a precursor for generating deuterated DNA adduct standards is invaluable for developing robust and accurate quantitative LC-MS/MS methods.

Table 2: Key DNA Adducts of MNPN and their Analytical Significance

| DNA Adduct | Significance | Analytical Approach |

|---|---|---|

| 7-(2-cyanoethyl)guanine | Biomarker of MNPN exposure and DNA damage | HPLC isolation followed by MS and NMR characterization nih.gov |

| O6-(2-cyanoethyl)deoxyguanosine | Pro-mutagenic DNA lesion | HPLC isolation followed by MS and NMR characterization nih.gov |

| 7-methylguanine | Biomarker of methylating agents | LC-MS/MS for quantification nih.gov |

| O6-methylguanine | Highly pro-mutagenic DNA lesion | LC-MS/MS for quantification nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of novel compounds, including metabolites and DNA adducts of MNPN. While MS provides information on the mass-to-charge ratio and fragmentation of a molecule, NMR provides detailed information about the chemical environment of individual atoms (primarily ¹H and ¹³C) and their connectivity within the molecule.

In the investigation of MNPN, proton NMR (¹H NMR) spectroscopy was instrumental in confirming the structures of the synthesized 7-(2-cyanoethyl)guanine and O6-(2-cyanoethyl)deoxyguanosine adducts. nih.gov By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), researchers can determine the precise three-dimensional structure of these adducts and how they might distort the DNA helix. Such structural information is critical for understanding the biological consequences of DNA damage, including its effects on DNA replication and transcription, and the mechanisms of mutagenesis.

Biochemical Assays for Enzyme Activity and Isotope Effects

Biochemical assays are fundamental to understanding the enzymatic processes involved in the metabolic activation of MNPN. The metabolism of many nitrosamines is mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.govutmb.edu In vitro assays using liver microsomes, which are rich in CYP enzymes, or recombinant CYP enzymes can be used to identify the specific isoforms responsible for metabolizing MNPN. nih.govnih.gov These assays typically involve incubating the compound with the enzyme source and cofactors (like NADPH) and then analyzing the formation of metabolites over time using techniques like LC-MS.

The use of this compound is particularly valuable for studying kinetic isotope effects. The replacement of hydrogen with deuterium (B1214612) at the methyl group can alter the rate of metabolic reactions that involve the cleavage of a C-H bond. nih.gov By comparing the metabolic rates of the deuterated and non-deuterated compounds, researchers can gain insights into the rate-limiting steps of the metabolic activation pathway. A significant kinetic isotope effect (a slower rate of metabolism for the deuterated compound) would indicate that the cleavage of the methyl C-H bond is a key step in the bioactivation process. nih.gov

Table 3: Parameters from a Hypothetical Biochemical Assay for MNPN Metabolism

| Compound | CYP Isoform | Km (µM) | Vmax (nmol/min/mg protein) | Isotope Effect (VH/VD) on Vmax |

|---|---|---|---|---|

| MNPN | CYP2A6 | 50 | 10 | 1.0 |

| MNPN-d3 | CYP2A6 | 52 | 9.8 | |

| MNPN | CYP2E1 | 100 | 5 | 2.5 |

| MNPN-d3 | CYP2E1 | 105 | 2 |

This table represents hypothetical data to illustrate the application of biochemical assays and isotope effect studies.

Molecular Assays for DNA Damage and Repair Monitoring (e.g., Alkaline Comet Assay, Biomarker Detection)

Molecular assays are employed to assess the extent of DNA damage induced by MNPN and to monitor the cellular response to this damage. The alkaline comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA single-strand breaks, double-strand breaks, and alkali-labile sites in individual cells. restek.com In this assay, cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis under alkaline conditions. Damaged DNA, containing breaks, migrates away from the nucleus, forming a "comet" shape, the intensity and length of which are proportional to the amount of DNA damage. This assay can be used to evaluate the genotoxicity of MNPN in various cell types and to study the kinetics of DNA repair following exposure.

The detection of specific DNA adducts, such as 7-(2-cyanoethyl)guanine and O6-methylguanine, serves as a direct biomarker of MNPN exposure and DNA damage. nih.govnih.gov The development of sensitive analytical methods, such as LC-MS/MS, allows for the quantification of these adducts in cellular DNA from in vitro experiments or in tissues from animal studies. Monitoring the levels of these adducts over time can provide valuable information on their formation and persistence, and on the efficiency of cellular DNA repair pathways in removing them.

Current Challenges and Future Directions in Research on 3 Methyl D3 Nitrosoamino Propionitrile

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

A significant challenge in modern toxicology is to move beyond single-endpoint analyses and develop a holistic view of a compound's interaction with a biological system. The integration of multiple "omics" platforms—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to achieving a comprehensive mechanistic understanding of compounds like 3-(Methyl-D3-nitrosoamino)propionitrile. acs.orgnih.gov

Multi-omics strategies allow researchers to create a detailed map of the cellular perturbations caused by exposure. youtube.com For instance, transcriptomics can reveal which gene expression pathways are activated or suppressed, while proteomics can confirm whether these changes translate to the protein level. nih.gov Metabolomics provides a snapshot of the functional output of the cellular machinery, identifying changes in endogenous metabolites and tracking the metabolic fate of the compound itself. acs.org

A key challenge is the development of sophisticated bioinformatics and statistical methods to integrate these diverse and large datasets effectively. nih.govyoutube.com The goal is to identify robust molecular signatures and causal pathways that link the initial chemical exposure to adverse outcomes. For N-nitrosamines, this could mean correlating specific gene expression changes with the upregulation of metabolic enzymes and the subsequent formation of DNA adducts. nih.gov The gut microbiota also plays a pivotal role in metabolizing foreign compounds and its interaction with the host in pollutant processing is a key area of investigation. acs.org

Table 1: Application of Multi-Omics Technologies in Nitrosamine (B1359907) Research

| Omics Technology | Information Provided | Relevance to this compound |

| Genomics/ Transcriptomics | Identifies changes in gene expression and mutations. | Reveals activation of DNA repair pathways, oncogenes, and metabolic enzyme genes (e.g., Cytochrome P450s). nih.gov |

| Proteomics | Quantifies changes in protein levels and post-translational modifications. | Confirms the expression of metabolic enzymes and DNA repair proteins; identifies protein adducts. nih.gov |

| Metabolomics | Measures changes in small-molecule metabolites. | Tracks the metabolic breakdown of the compound, identifies novel metabolites, and reveals broader metabolic disruption. acs.org |

| Adductomics | Specifically identifies and quantifies DNA and RNA adducts. | Directly measures the formation of pro-mutagenic lesions, such as cyanoethylated or methylated bases. frontiersin.org |

Development of Advanced Computational Models for Predicting Reactivity and Adduction

Computational toxicology is an essential tool for predicting the potential hazards of chemicals. For N-nitrosamines, a primary goal is to develop models that can accurately predict their metabolic activation and subsequent reactivity towards DNA. acs.orgnih.gov Most N-nitrosamines require metabolic activation, typically through α-hydroxylation by Cytochrome P450 (CYP) enzymes, to become carcinogenic. scispace.comnih.gov This process generates reactive carbocations that can alkylate DNA, forming adducts that can lead to mutations if not repaired. acs.orgnih.govscispace.com

Current research focuses on using high-level quantum chemical approaches, such as Density Functional Theory (DFT), to model this entire reaction sequence. acs.orgnih.govscispace.com These models can calculate the energies and activation barriers for key steps, including α-hydroxylation, the formation of the diazohydroxide, and the ultimate DNA alkylation. nih.govscispace.com By considering factors like steric and electronic effects, these models aim to predict whether a given nitrosamine will be of high or low carcinogenic potency. acs.orgnih.gov

The future direction is to enhance these models to better simulate the complex biological environment. This includes accounting for the specific CYP isozymes involved, the influence of local DNA structure on adduction sites, and competing detoxification pathways. scispace.comnih.gov The development of web-based applications that can predict the risk category of a nitrosamine from its chemical structure represents a significant step towards rapid screening and risk assessment. researchgate.net

Table 2: Computational Approaches for Predicting N-Nitrosamine Reactivity

| Modeling Approach | Principle | Application to this compound |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates chemical structure features with biological activity (e.g., mutagenicity). | Predicts carcinogenic potential based on structural analogs and known data. nih.gov |

| Molecular Docking | Simulates the binding of the compound into the active site of a metabolic enzyme. | Predicts which Cytochrome P450 enzymes are most likely to metabolize the compound. |

| Quantum Chemistry (e.g., DFT) | Calculates electronic structure and reaction energetics from first principles. | Models the entire metabolic activation pathway and predicts the reactivity of the resulting carbocation. acs.orgnih.govscispace.com |

| Hybrid QM/MM | Combines Quantum Mechanics (for the reaction center) with Molecular Mechanics (for the protein environment). | Provides a more realistic simulation of the enzymatic reaction within the complex protein structure. researchgate.net |

Unexplored Metabolic Pathways and Adduct Formation Mechanisms

While the primary metabolic activation pathway for many nitrosamines is α-hydroxylation, the full metabolic fate of 3-(methylnitrosoamino)propionitrile (MNPN) and the complete profile of its DNA adducts are not fully elucidated. nih.gov Research has shown that metabolic activation of MNPN can lead to the formation of DNA adducts through cyanoethylation, such as 7-(2-cyanoethyl)guanine (B35090) and O6-(2-cyanoethyl)guanine. nih.gov The highest levels of these adducts were found in the nasal cavity of rats, a primary target organ for MNPN's carcinogenicity. nih.gov

However, other metabolic pathways may exist. The propionitrile (B127096) moiety could potentially undergo other biotransformations. Furthermore, while the formation of methyl and cyanoethyl adducts is expected, the possibility of other, less abundant adducts with DNA, RNA, or proteins cannot be ruled out. frontiersin.orgnih.gov Identifying these unknown metabolites and adducts is a significant analytical challenge that requires highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

The use of the deuterium-labeled compound, this compound, is invaluable here. The mass shift introduced by the three deuterium (B1214612) atoms acts as a unique isotopic signature, allowing researchers to trace the backbone of the molecule through various metabolic steps and confidently identify novel metabolites and adducts in complex biological matrices. nih.gov

Novel Applications of Deuterium-Labeled Compounds in Mechanistic Toxicology

Deuterium-labeled compounds like this compound are indispensable tools in toxicology, extending far beyond their use as simple analytical standards. nih.govresearchgate.net Their applications provide deep insights into reaction mechanisms and metabolic processes. acs.orgacs.org

One primary application is their use as internal standards for quantitative analysis by LC-MS. acs.org Because a deuterated compound is chemically almost identical to its non-labeled counterpart, it co-elutes chromatographically and experiences similar ionization efficiency, but is distinguished by its higher mass. researchgate.net This allows for highly accurate and precise quantification of the target analyte in complex samples like tobacco products or biological fluids. nih.gov

A more advanced application is the study of the kinetic isotope effect (KIE). nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. researchgate.net If the breaking of this bond is the rate-limiting step in a reaction, such as the metabolic α-hydroxylation of the methyl group, the deuterated compound will react more slowly than the non-labeled one. nih.gov By comparing the rates of metabolism and DNA adduct formation between MNPN and its D3-labeled version, researchers can definitively prove the mechanism of metabolic activation. nih.govnih.gov Studies on other nitrosamines have shown that deuteration can significantly decrease carcinogenicity by slowing metabolic activation. nih.gov

Table 3: Key Applications of Deuterium Labeling in Toxicology

| Application | Principle | Example with this compound |

| Quantitative Internal Standard | The labeled compound is chemically identical but mass-shifted, allowing for precise quantification via mass spectrometry. acs.org | Added to a sample to accurately measure the concentration of the non-labeled 3-(methylnitrosoamino)propionitrile. |

| Kinetic Isotope Effect (KIE) Studies | The stronger C-D bond can slow reaction rates if C-H bond cleavage is rate-limiting. nih.gov | Comparing the metabolism rate of the D3-labeled vs. non-labeled compound to confirm the role of methyl group hydroxylation. |

| Metabolite and Adduct Tracing | The deuterium label acts as an isotopic "tag" to identify all molecular species derived from the parent compound. researchgate.net | Using mass spectrometry to search for the unique isotopic signature of the D3-methyl group in novel metabolites or DNA adducts. |

| Pharmacokinetic Profile Modification | Slowing metabolism through the KIE can alter a compound's absorption, distribution, metabolism, and excretion (ADME) properties. acs.orgacs.org | Investigating how deuteration impacts the compound's half-life and distribution in vivo. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.